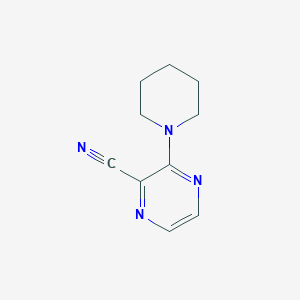

2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-

Description

Significance of Pyrazine (B50134) Scaffolds in Modern Chemical Research

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of medicinally important compounds. urfu.ru This scaffold is found in numerous natural products and synthetic molecules that exhibit a wide range of biological activities, including anticancer, anti-tuberculosis, and anti-inflammatory properties. rhhz.net The unique electronic properties of the pyrazine ring, characterized by an imbalanced electron density distribution due to the two nitrogen atoms, make it a valuable component in the design of novel therapeutic agents and functional materials. mdpi.com Several clinically approved drugs, such as the anti-tuberculosis agent Pyrazinamide, feature the pyrazine core, highlighting its importance in pharmaceutical chemistry. researchgate.net The versatility of the pyrazine scaffold allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological effects. chemsynthesis.com

The Role of Nitrile Functionality in Heterocyclic Synthesis and Derivatization

The nitrile, or cyano (-C≡N), group is an exceptionally versatile functional group in organic synthesis, particularly in the construction and modification of heterocyclic systems. mdpi.com Its strong electron-withdrawing nature can activate adjacent positions on a ring for nucleophilic attack, and it serves as a valuable synthetic handle for a variety of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings. sigmaaldrich.com In the context of pyrazine chemistry, the nitrile group is a key substituent in compounds like pyrazine-2,3-dicarbonitrile, which are investigated for various applications, including as potential herbicides and inhibitors of deubiquitinating enzymes. rhhz.netnih.gov The synthesis of pyrazinecarbonitrile (B1219330) derivatives often serves as a crucial step in the development of more complex molecules with specific biological targets. chemicalbook.com

Overview of Piperidine-Containing Organic Molecules in Chemical Sciences

Piperidine (B6355638), a saturated six-membered heterocycle containing one nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and natural products. snnu.edu.cn Its conformational flexibility and basic nitrogen atom allow it to interact effectively with biological targets, making it a privileged scaffold in drug discovery. abovchem.com Piperidine derivatives are found in a vast array of therapeutic agents, demonstrating activities as analgesics, antipsychotics, and antihistamines. rasayanjournal.co.in The synthesis of substituted piperidines is a major focus of synthetic organic chemistry, with numerous methods developed for their stereoselective construction. snnu.edu.cn The incorporation of a piperidine ring into a molecule can significantly influence its pharmacokinetic properties, such as solubility and metabolic stability, making it a key building block for optimizing drug candidates. A common synthetic route involves the nucleophilic substitution of a leaving group, such as a halogen, on an aromatic or heteroaromatic ring by the piperidine nitrogen. chemicalbook.com

Research Scope and Objectives for 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-

The specific compound, 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-, represents a conjunction of the three aforementioned chemical entities. While detailed research dedicated exclusively to this molecule is not extensively documented in publicly available literature, its structure suggests significant potential for investigation. The primary objective in studying this compound would be to synthesize and characterize it, likely via a nucleophilic aromatic substitution reaction between a halogenated 2-pyrazinecarbonitrile, such as 3-chloro-2-pyrazinecarbonitrile, and piperidine. chemicalbook.com

Subsequent research would aim to explore its physicochemical properties and biological activities. Given the established roles of pyrazine and piperidine scaffolds in medicinal chemistry, a key objective would be to screen 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- for potential therapeutic applications. The combination of the electron-deficient pyrazine ring, the versatile nitrile group, and the drug-like piperidine moiety creates a unique chemical architecture that warrants further scientific exploration to unlock its potential in materials science and drug discovery.

Data Tables

Due to the limited specific research on 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-, the following table provides data for the parent compound, 2-Pyrazinecarbonitrile.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 19847-12-2 | chemscene.com |

| Molecular Formula | C5H3N3 | chemscene.com |

| Molecular Weight | 105.10 g/mol | chemscene.com |

| Appearance | Liquid | spectrabase.com |

| Boiling Point | 87 °C at 6 mmHg | spectrabase.com |

| Density | 1.174 g/mL at 25 °C | spectrabase.com |

| Refractive Index | n20/D 1.534 | spectrabase.com |

| InChIKey | PMSVVUSIPKHUMT-UHFFFAOYSA-N |

Structure

3D Structure

Properties

CAS No. |

67130-87-4 |

|---|---|

Molecular Formula |

C10H12N4 |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

3-piperidin-1-ylpyrazine-2-carbonitrile |

InChI |

InChI=1S/C10H12N4/c11-8-9-10(13-5-4-12-9)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2 |

InChI Key |

RXMQRNCMOIWRCL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC=CN=C2C#N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 Pyrazinecarbonitrile, 3 1 Piperidinyl

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. By observing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-, the ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrazine (B50134) ring and the piperidine (B6355638) ring.

The pyrazine ring protons, being in an aromatic and electron-deficient system, are anticipated to resonate in the downfield region of the spectrum. The piperidine ring protons, part of a saturated heterocyclic system, will appear more upfield. The integration of these signals would correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Data for 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | Doublet | 1H | Pyrazine H-5 or H-6 |

| ~7.8-8.3 | Doublet | 1H | Pyrazine H-5 or H-6 |

| ~3.5-3.8 | Multiplet | 4H | Piperidine α-CH₂ (adjacent to N) |

| ~1.6-1.8 | Multiplet | 6H | Piperidine β- and γ-CH₂ |

Note: Predicted data is based on analogous structures and general chemical shift principles.

Carbon-¹³C NMR Spectroscopy

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- is expected to produce a distinct signal.

The carbon atoms of the pyrazine ring and the nitrile group will be the most deshielded and thus appear at the highest chemical shifts. The carbon atoms of the piperidine ring will be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-

| Chemical Shift (δ, ppm) | Assignment |

| ~150-160 | Pyrazine C-3 (attached to piperidine) |

| ~140-150 | Pyrazine C-5 or C-6 |

| ~130-140 | Pyrazine C-5 or C-6 |

| ~115-125 | Pyrazine C-2 (attached to nitrile) |

| ~115-120 | Nitrile (-C≡N) |

| ~45-55 | Piperidine α-C (adjacent to N) |

| ~25-30 | Piperidine β-C |

| ~23-28 | Piperidine γ-C |

Note: Predicted data is based on analogous structures and general chemical shift principles.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in confirming the connectivity of the protons within the piperidine ring and identifying the coupling between the pyrazine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the molecule.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance versus wavenumber.

For 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-, the FT-IR spectrum is expected to show characteristic absorption bands for the C≡N stretch of the nitrile group, C-H stretches of the aromatic and aliphatic systems, and C=N and C=C stretching vibrations of the pyrazine ring.

Table 3: Predicted FT-IR Data for 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak to Medium | Aromatic C-H stretch (pyrazine) |

| ~2950-2850 | Medium to Strong | Aliphatic C-H stretch (piperidine) |

| ~2230-2210 | Medium to Strong | C≡N stretch (nitrile) |

| ~1600-1450 | Medium to Strong | C=N and C=C ring stretching (pyrazine) |

| ~1450-1350 | Medium | CH₂ bending (piperidine) |

| ~1300-1000 | Medium | C-N stretching |

Note: Predicted data is based on characteristic vibrational frequencies of functional groups.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar and symmetric vibrations.

The Raman spectrum of 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- would be expected to show a strong signal for the symmetric stretching of the pyrazine ring and a characteristic signal for the nitrile group. The C-H stretching vibrations of the piperidine ring would also be visible.

Table 4: Predicted Raman Data for 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch (pyrazine) |

| ~2950-2850 | Strong | Aliphatic C-H stretch (piperidine) |

| ~2230-2210 | Medium to Strong | C≡N stretch (nitrile) |

| ~1600-1500 | Strong | Pyrazine ring stretching |

| ~1000-950 | Strong | Ring breathing mode (pyrazine) |

Note: Predicted data is based on characteristic Raman shifts of functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, a detailed molecular fingerprint can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental composition. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. libretexts.orglibretexts.org This high precision allows for the calculation of a unique molecular formula by leveraging the small mass differences between isotopes of elements. libretexts.orglibretexts.org

For 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-, with a molecular formula of C₁₀H₁₂N₄, the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated with high precision. This experimental value would then be compared against the theoretical mass to confirm the elemental composition, typically requiring a mass accuracy within 5 parts per million (ppm).

Table 1: Illustrative HRMS Data for [C₁₀H₁₂N₄+H]⁺

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₂N₄ |

| Species | [M+H]⁺ |

| Calculated Exact Mass | 189.11347 |

| Observed m/z | 189.1131 (Hypothetical) |

| Mass Accuracy | -1.9 ppm (Hypothetical) |

This interactive table demonstrates the typical data obtained from an HRMS experiment. The high degree of accuracy confidently confirms the molecular formula.

Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation of the molecular ion. wikipedia.org By inducing fragmentation and analyzing the resulting daughter ions, key structural motifs can be identified. chemguide.co.ukgbiosciences.com The fragmentation pattern for 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- is expected to be influenced by the stability of the pyrazine ring and the fragmentation tendencies of the piperidine substituent.

The most probable fragmentation pathways would involve:

Alpha-cleavage adjacent to the nitrogen atom of the piperidine ring, a common pathway for amines. libretexts.orgmiamioh.edu

Cleavage of the bond connecting the piperidine ring to the pyrazine ring.

Loss of small neutral molecules like HCN from the pyrazine ring.

A proposed fragmentation scheme would identify key fragment ions that are diagnostic for the structure.

Table 2: Proposed Major Fragment Ions for 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- in MS/MS

| m/z (Hypothetical) | Proposed Formula | Proposed Structure/Loss |

| 189.1135 | [C₁₀H₁₃N₄]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 161.0822 | [C₉H₁₀N₃]⁺ | Loss of ethylene (B1197577) (C₂H₄) from piperidine ring |

| 105.0454 | [C₅H₃N₃]⁺ | Loss of piperidine radical |

| 84.0811 | [C₅H₁₀N]⁺ | Piperidinyl cation |

This interactive table outlines a plausible fragmentation pathway. Analyzing these fragments helps to piece together the molecular structure.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive proof of molecular structure by mapping electron density in a single crystal. creative-biostructure.comjove.com This technique reveals the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. jove.comrigaku.com

Single Crystal X-ray Diffraction Analysis

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. creative-biostructure.com As the crystal is rotated, a diffraction pattern is collected, which is then mathematically processed to generate a three-dimensional model of the molecule. jove.com

The resulting data would confirm the connectivity of the pyrazine and piperidine rings, the planarity of the pyrazine system, and the conformation of the piperidine ring (typically a chair conformation).

Table 3: Illustrative Single Crystal X-ray Diffraction Data

| Parameter | Illustrative Data |

| Chemical Formula | C₁₀H₁₂N₄ |

| Formula Weight | 188.23 g/mol |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P2₁/c (Hypothetical) |

| a (Å) | 8.5 (Hypothetical) |

| b (Å) | 10.2 (Hypothetical) |

| c (Å) | 12.1 (Hypothetical) |

| β (º) | 98.5 (Hypothetical) |

| Volume (ų) | 1035 (Hypothetical) |

| Z | 4 (Hypothetical) |

This table provides an example of the crystallographic data that would be obtained, defining the basic unit of the crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by intermolecular forces. nih.gov For nitrogen-containing heterocyclic compounds, interactions such as hydrogen bonds and π-π stacking are common and influential on the material's physical properties. nih.govresearchgate.netnih.gov

In the crystal structure of 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-, one would expect to observe:

C-H···N Hydrogen Bonds: Weak hydrogen bonds could form between hydrogen atoms on the piperidine or pyrazine rings and the nitrogen atoms of neighboring pyrazine rings. nih.gov

π-π Stacking: The electron-rich pyrazine rings of adjacent molecules may stack on top of each other.

The analysis of these interactions provides insight into the stability of the crystal lattice.

Table 4: Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| C-H···N Hydrogen Bond | C-H (Piperidine/Pyrazine) | N (Pyrazine/Nitrile) | 2.2 - 2.8 |

| π-π Stacking | Pyrazine Ring Centroid | Pyrazine Ring Centroid | 3.3 - 3.8 |

This table summarizes the types of non-covalent interactions that are likely to dictate the crystal packing of the title compound.

Theoretical and Computational Investigations on 2 Pyrazinecarbonitrile, 3 1 Piperidinyl

Quantum Chemical Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to predict the ground state properties of 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-. These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule.

The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. For instance, the pyrazine (B50134) ring is expected to be largely planar, while the piperidinyl ring would likely adopt a chair conformation to minimize steric strain. The bond connecting the piperidinyl nitrogen to the pyrazine ring is of particular interest, as its length and the surrounding angles would indicate the degree of electronic interaction between the two ring systems.

Illustrative data based on calculations of similar aminopyrazine structures are presented in the table below. These values are representative and serve to provide an expected range for the properties of 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-.

| Property | Representative Calculated Value |

| Total Energy (Hartree) | -688.5 |

| Dipole Moment (Debye) | 4.2 |

| C-N (Piperidinyl-Pyrazine) Bond Length (Å) | 1.38 |

| C≡N (Nitrile) Bond Length (Å) | 1.15 |

Note: These are hypothetical values for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-, the HOMO is expected to be localized primarily on the electron-rich piperidinyl-substituted pyrazine ring, particularly on the piperidinyl nitrogen and the pyrazine ring's nitrogen atoms. The LUMO is likely to be distributed over the electron-deficient pyrazine ring and the cyano group, which is a strong electron-withdrawing group.

The following table provides representative FMO energies and the HOMO-LUMO gap, based on studies of analogous compounds.

| Molecular Orbital | Representative Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These are hypothetical values for illustrative purposes.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the pathways of chemical reactions, allowing for the characterization of transient species like transition states and the determination of reaction energy profiles.

For any proposed reaction involving 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-, such as nucleophilic aromatic substitution or reactions involving the nitrile group, computational methods can be used to locate the transition state (TS). A transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are crucial for understanding the reaction kinetics. For example, in a hypothetical hydrolysis of the nitrile group, the transition state would involve the approach of a water molecule and the concerted breaking and forming of bonds. The characterization of this TS would involve frequency calculations, where a single imaginary frequency confirms the nature of the transition state.

Once the reactants, products, and transition states are optimized, an energy profile for the reaction can be constructed. This profile plots the energy of the system as a function of the reaction coordinate. The activation energy (the energy difference between the reactants and the transition state) can be determined from this profile, which is a key factor in the reaction rate. For instance, a transformation of 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- would proceed through one or more transition states, and the energy profile would reveal the feasibility of the proposed mechanism.

Conformational Analysis of the Piperidinyl Substituent and Pyrazine Orientation

The piperidinyl group is not planar and can adopt several conformations, with the chair form being the most stable. However, the presence of the bulky and electronically influential pyrazinecarbonitrile (B1219330) substituent on the nitrogen atom can influence the conformational preference of the piperidine (B6355638) ring.

Computational studies on N-aryl piperidines have shown that the orientation of the aryl group relative to the piperidine ring is a critical factor. acs.org In the case of 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-, the pyrazine ring can be oriented either axially or equatorially with respect to the piperidine chair. Furthermore, rotation around the N-C bond connecting the two rings leads to different rotational isomers (rotamers).

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Theoretical and computational chemistry offers powerful tools for the prediction of the spectroscopic properties of molecules such as 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-. By employing methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), it is possible to simulate and analyze the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These computational predictions are invaluable for structural elucidation, providing a basis for comparison with experimental data and offering insights into the electronic and vibrational characteristics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural analysis. rsc.org Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, are commonly used to calculate the isotropic magnetic shielding constants of atomic nuclei. nih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends significantly on the choice of the DFT functional and basis set. researchgate.net For molecules containing heterocyclic rings and diverse functional groups, hybrid functionals like B3LYP or functionals from the M06 suite, paired with basis sets such as 6-311+G(d,p), are often employed to balance computational cost and accuracy. nih.govresearchgate.net

For 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-, computational models would predict distinct signals for the protons and carbons of the pyrazine ring, the piperidinyl group, and the nitrile carbon. The electron-withdrawing nature of the pyrazine ring and the nitrile group, combined with the electron-donating effect of the piperidinyl amine, creates a unique electronic environment that influences the chemical shifts of nearby nuclei.

Predicted ¹H NMR Data: The protons on the pyrazine ring are expected to appear in the aromatic region, shifted downfield due to the deshielding effect of the electronegative nitrogen atoms and the cyano group. The protons of the piperidinyl group would exhibit characteristic shifts corresponding to their axial and equatorial positions, with those alpha to the nitrogen atom being the most deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine H-5 | 8.20 - 8.35 | d |

| Pyrazine H-6 | 8.05 - 8.20 | d |

| Piperidinyl H-2', H-6' (axial/equatorial) | 3.40 - 3.60 | m |

| Piperidinyl H-3', H-5' (axial/equatorial) | 1.65 - 1.80 | m |

| Piperidinyl H-4' (axial/equatorial) | 1.55 - 1.70 | m |

Predicted ¹³C NMR Data: The carbon atoms of the pyrazine ring are expected to resonate at significantly different fields, influenced by their proximity to the nitrogen atoms and the substituents. The nitrile carbon typically appears in a distinct region of the spectrum. The carbons of the piperidinyl ring would show three distinct signals, reflecting the symmetry of the group.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Pyrazine C-2 (C-CN) | 120.0 - 125.0 |

| Pyrazine C-3 (C-N piperidinyl) | 155.0 - 160.0 |

| Pyrazine C-5 | 135.0 - 140.0 |

| Pyrazine C-6 | 130.0 - 135.0 |

| Nitrile (-CN) | 115.0 - 120.0 |

| Piperidinyl C-2', C-6' | 45.0 - 50.0 |

| Piperidinyl C-3', C-5' | 25.0 - 30.0 |

| Piperidinyl C-4' | 23.0 - 28.0 |

Infrared (IR) Spectroscopy

Computational IR spectroscopy involves calculating the harmonic vibrational frequencies of a molecule after its geometry has been optimized at a chosen level of theory. diva-portal.org These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which together form the predicted IR spectrum. DFT methods are well-suited for these calculations, providing results that, when properly scaled, show good agreement with experimental data. rsc.org

The simulated IR spectrum of 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- would be characterized by several key vibrational modes. The stretching vibration of the nitrile (C≡N) group is expected to produce a strong, sharp absorption band in its characteristic region. Vibrations associated with the pyrazine ring, including C-H and C=N stretching, would appear in the aromatic region. The piperidinyl group would contribute C-H stretching, bending, and scissoring vibrations.

Table 3: Predicted Principal IR Absorption Bands for 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| C-H Stretch (Pyrazine) | 3050 - 3150 | Medium |

| C-H Stretch (Piperidinyl, aliphatic) | 2850 - 3000 | Strong |

| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong, Sharp |

| C=N / C=C Stretch (Pyrazine Ring) | 1550 - 1600 | Strong |

| CH₂ Bend / Scissor (Piperidinyl) | 1440 - 1470 | Medium |

| C-N Stretch (Aryl-Amine) | 1300 - 1350 | Strong |

| Pyrazine Ring Puckering/Deformation | 800 - 850 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The prediction of electronic absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov The results allow for the simulation of the UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the underlying electronic transitions (e.g., π → π* or n → π*). researchgate.netrsc.org

For 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the extended π-system of the pyrazinecarbonitrile moiety. The attachment of the electron-donating piperidinyl group to the electron-withdrawing pyrazine ring can lead to intramolecular charge transfer (ICT) transitions, which often result in intense, lower-energy (longer wavelength) absorption bands. rsc.org TD-DFT calculations can help elucidate the specific molecular orbitals involved in these key transitions. mdpi.com

Table 4: Predicted UV-Vis Absorption Data for 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-

| Predicted λmax (nm) | Calculated Oscillator Strength (f) | Predominant Transition Type |

| ~350 - 370 | > 0.4 | π → π* (Intramolecular Charge Transfer) |

| ~270 - 290 | > 0.2 | π → π* (Pyrazine Ring) |

| ~230 - 250 | > 0.1 | π → π* |

Chemical Reactivity and Mechanistic Studies of 2 Pyrazinecarbonitrile, 3 1 Piperidinyl

Investigation of Nucleophilic Substitution Patterns on the Pyrazine (B50134) Ring

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), a reactivity pattern that is further enhanced by the strongly electron-withdrawing cyano group. Conversely, the 3-piperidinyl group, an amino substituent, is an electron-donating group (EDG) due to the resonance effect of the nitrogen lone pair.

The piperidinyl group donates electron density into the ring, which can partially deactivate the ring towards nucleophilic attack compared to an unsubstituted pyrazinecarbonitrile (B1219330). However, the primary influence of the substituents is on the regioselectivity of the substitution. The cyano group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the C5 and C6 positions are ortho and meta, respectively, to the cyano group. The piperidinyl group, being an EDG, would direct incoming electrophiles but its main role in SNAr is to de-activate the ring.

Considering the combined electronic effects, nucleophilic attack is most likely to occur at the C5 or C6 positions, which are not sterically hindered by the piperidinyl group. Studies on related π-deficient nitrogen heterocycles like pyridines and pyridazines show that strong nucleophiles can displace hydrogen or other leaving groups. rsc.orgwur.nl In reactions involving strong nucleophiles like organometallics or amide ions, substitution would likely occur at the positions most activated by the nitrile group and least deactivated by the piperidinyl group.

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution (SNAr) on 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-

| Position | Electronic Influence of Cyano Group (-CN) | Electronic Influence of Piperidinyl Group (-NR₂) | Steric Hindrance | Predicted Susceptibility to Nucleophilic Attack |

| C5 | Ortho (Activating) | Meta (Weakly Deactivating) | Low | High |

| C6 | Meta (Weakly Activating) | Ortho (Deactivating) | Low | Moderate |

Reactivity of the Nitrile Group in Diverse Chemical Environments

The cyano group is a versatile functional moiety capable of undergoing a wide array of chemical transformations. fiveable.meopenstax.org Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom, as well as the ability of the triple bond to participate in addition reactions. chemistrysteps.com

Nitriles can be hydrolyzed under acidic or basic conditions to first form a primary amide and subsequently a carboxylic acid. openstax.orgchemistrysteps.com The reaction is initiated by the attack of water (acid-catalyzed) or a hydroxide (B78521) ion (base-catalyzed) on the electrophilic nitrile carbon.

Acid-Catalyzed Hydration: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack of a weak nucleophile like water. The resulting imidic acid tautomerizes to the more stable amide.

Base-Catalyzed Hydration: A strong nucleophile, such as a hydroxide ion, attacks the nitrile carbon to form an imine anion, which is then protonated to yield the imidic acid and subsequently the amide. openstax.org

For 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-, this reaction would yield 3-(1-piperidinyl)pyrazine-2-carboxamide. Further hydrolysis would produce 3-(1-piperidinyl)pyrazine-2-carboxylic acid. Various reagents are known to facilitate the conversion of amides to nitriles, a process known as dehydration. rsc.orgscientificupdate.com

The nitrile group can be reduced to a primary amine using various reducing agents. This transformation is a fundamental method for amine synthesis. organic-chemistry.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. It is a widely used industrial process.

Chemical Reduction: Powerful hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines. chemistrysteps.comlibretexts.org The reaction proceeds through nucleophilic addition of hydride ions to the nitrile carbon. Other reagents like boranes can also be employed for this purpose. google.com

The reduction of 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- would yield [3-(1-piperidinyl)pyrazin-2-yl]methanamine, a potentially valuable building block in medicinal chemistry.

Table 2: Common Reagents for Nitrile Reduction

| Reagent | Typical Conditions | Product | Reference |

| H₂ / Raney Ni | High pressure, elevated temperature | Primary Amine | libretexts.org |

| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | Primary Amine | openstax.orgchemistrysteps.com |

| BH₃·THF | THF, room temperature to reflux | Primary Amine | google.com |

The carbon-nitrogen triple bond of the nitrile group can act as a dienophile or a dipolarophile in cycloaddition reactions. A common example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, provides a direct route to a key heterocyclic motif.

While the pyrazine ring itself can act as a diene in inverse-electron-demand Diels-Alder reactions, the nitrile group can also participate directly. mdpi.comresearchgate.net For instance, reaction with organometallic reagents like Grignard reagents leads to the formation of an imine salt, which upon hydrolysis yields a ketone. chemistrysteps.comlibretexts.org

Role of the Piperidinyl Group in Modulating Reactivity

The piperidinyl substituent significantly influences the electronic properties and steric environment of the pyrazinecarbonitrile core.

Electronic Effects: As an amino group, the piperidinyl substituent acts as a powerful electron-donating group through resonance (+R effect). This increases the electron density on the pyrazine ring, making it less susceptible to nucleophilic attack and more prone to electrophilic attack, although the latter is generally difficult on pyrazine rings. This electron-donating nature also influences the basicity of the pyrazine nitrogen atoms.

Exploration of Acid-Base Properties and Coordination Chemistry

The subject molecule possesses multiple sites capable of engaging in acid-base and coordination chemistry.

Basicity: There are three nitrogen atoms that can act as Lewis bases: the two pyrazine ring nitrogens and the piperidinyl nitrogen. The piperidinyl nitrogen is typically the most basic, with a pKa of its conjugate acid around 11. wikipedia.org The pyrazine nitrogens are significantly less basic due to the aromatic, electron-deficient nature of the ring. The electron-donating piperidinyl group slightly increases the basicity of the ring nitrogens compared to unsubstituted pyrazine, while the electron-withdrawing nitrile group decreases it.

Coordination Chemistry: The presence of multiple N-donor atoms makes 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- a versatile ligand for coordination with metal ions. nih.gov Pyrazine and its derivatives are well-known bridging ligands in coordination polymers. mdpi.com The nitrile nitrogen and the pyrazine nitrogens can all act as coordination sites. mdpi.com Depending on the metal ion and reaction conditions, it could function as a monodentate, bidentate, or bridging ligand, leading to the formation of discrete coordination complexes or extended polymeric structures.

Table 3: Potential Coordination Sites and Modes

| Potential Donor Atom(s) | Coordination Mode | Possible Products |

| N1 of Pyrazine | Monodentate | Simple metal-ligand complexes |

| N4 of Pyrazine | Monodentate | Simple metal-ligand complexes |

| N of Nitrile group | Monodentate | Coordination via the nitrile moiety |

| N1 and N of Nitrile | Bidentate (Chelating) | 5-membered chelate ring complexes |

| N1 and N4 of Pyrazine | Bidentate (Bridging) | Dinuclear complexes or coordination polymers |

Potential Applications in Advanced Materials and Chemical Technologies

Utilization as Building Blocks for Functional Organic Materials

Precursors for Polymer Synthesis

There is no available research on the use of 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- as a monomer or precursor for the synthesis of polymers. The potential for this compound to undergo polymerization or be incorporated into polymer backbones has not been explored in published literature.

Components in Supramolecular Assemblies

No studies have been found that describe the incorporation of 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- into supramolecular structures. Its capacity to form well-defined aggregates through non-covalent interactions, such as hydrogen bonding, π-π stacking, or metal coordination, remains an uninvestigated area.

Role in Catalysis

Ligand Design for Metal-Catalyzed Reactions

The potential of 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- to act as a ligand for metal catalysts is not documented. Research into its coordination chemistry with various metal centers and the catalytic activity of any resulting complexes has not been reported.

Organocatalytic Applications

There is no information available on the use of 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- as an organocatalyst. Its ability to catalyze chemical reactions without the involvement of a metal has not been investigated.

Development as Fluorescent Probes or Sensors (Non-Biological Contexts)

The photophysical properties of 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- and its potential application as a fluorescent probe or sensor for the detection of analytes in non-biological systems have not been described in the scientific literature.

Applications in Agrochemical or Dye Chemistry (as Intermediates or Scaffolds)

The pyrazine (B50134) ring is a key structural motif in a variety of biologically active molecules and chromophores. Consequently, 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- holds potential as a valuable intermediate or scaffold in the synthesis of novel agrochemicals and dyes.

In the field of agrochemicals, nitrogen-containing heterocycles are fundamental components of many pesticides, including fungicides, herbicides, and insecticides. nih.gov The pyrazine core, in particular, is present in several commercial agrochemical products. The nitrile group (-CN) on the pyrazine ring of 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- can serve as a versatile chemical handle for further molecular elaboration. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up pathways to a diverse range of derivatives.

In dye chemistry, the pyrazine ring can act as an effective electron-accepting core in chromophores. The combination of the electron-withdrawing pyrazine ring and the cyano group, coupled with the electron-donating piperidinyl group, forms a classic "push-pull" or donor-acceptor (D-A) system. This electronic arrangement is a well-established principle in the design of organic dyes. Such D-A systems often exhibit strong intramolecular charge transfer (ICT) upon photoexcitation, which is responsible for their color.

By modifying the substituents on the pyrazine ring or by extending the conjugation, the absorption and emission properties of the resulting dyes can be fine-tuned across the visible spectrum. Therefore, 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- could serve as a key intermediate for the synthesis of novel disperse dyes for synthetic fibers, or as a building block for more complex chromophores with specialized applications. amoghchemicals.in

Table 1: Potential Transformations of the Nitrile Group in 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- for Agrochemical and Dye Synthesis

| Transformation | Resulting Functional Group | Potential Application |

| Hydrolysis | Carboxylic Acid (-COOH) | Intermediate for ester or amide-based agrochemicals and dyes. |

| Hydrolysis | Carboxamide (-CONH2) | Building block for further derivatization. |

| Reduction | Aminomethyl (-CH2NH2) | Introduction of a primary amine for further reactions. |

| Cyclization Reactions | Heterocyclic Rings | Formation of more complex fused-ring systems. |

Consideration for Organic Light-Emitting Diodes (OLEDs) or Non-Linear Optical (NLO) Materials

The same donor-acceptor (D-A) architecture that makes 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- a potential scaffold for dyes also underpins its consideration for applications in OLEDs and NLO materials. These advanced technologies rely on organic molecules with specific electronic and photophysical properties.

In the context of Organic Light-Emitting Diodes (OLEDs) , materials that can efficiently convert electrical energy into light are required. Pyrazine derivatives have been extensively investigated as components of OLEDs, often serving as electron-transporting materials or as the emissive core itself. rsc.orgoptica.orgresearchgate.net The electron-deficient nature of the pyrazine ring facilitates electron injection and transport.

For 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-, the pyrazinecarbonitrile (B1219330) moiety acts as a strong electron acceptor, while the piperidinyl group serves as an electron donor. This intramolecular charge transfer character is highly desirable for emissive materials in OLEDs. The energy of the emitted light, and thus the color, can be tuned by modifying the strength of the donor and acceptor groups. Research on similar D-A pyrazine derivatives has shown that this approach can lead to highly efficient emitters spanning the visible spectrum. researchgate.netoled-info.com The piperidinyl group, being a saturated amine, is a moderate donor, which might lead to emission in the blue or green region of the spectrum, a key area of interest for display and lighting applications.

Table 2: Properties of Selected Donor-Acceptor Pyrazine Derivatives for OLEDs

| Compound | Donor Group | Acceptor Group | Emission Color | External Quantum Efficiency (EQE) |

| Dicyano-substituted pyrazine with diphenylamino-phenyl group | Diphenylamino-phenyl | Dicyano-pyrazine | Not Specified | 4.01% researchgate.net |

| Pyrido[2,3-b]pyrazine derivative | Varies | Pyrido[2,3-b]pyrazine | Yellow | 20.0% rsc.org |

| Indenopyrazine with pyrene (B120774) side groups | Pyrene | Indenopyrazine | Blue | 5.15 cd/A (Luminance Efficiency) optica.org |

For Non-Linear Optical (NLO) materials , molecules with large hyperpolarizabilities are sought after. These materials can alter the properties of light passing through them, enabling applications such as frequency doubling and optical switching. The efficiency of a second-order NLO material is related to its molecular first hyperpolarizability (β). A key strategy for designing molecules with large β values is to create D-A systems with a high degree of intramolecular charge transfer.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted pyrazines often relies on traditional batch methods that can be resource-intensive. Future research will prioritize the development of more efficient and environmentally benign synthetic strategies.

Continuous Flow Chemistry: A significant emerging trend is the adoption of continuous flow chemistry for the synthesis of N-heterocycles. frontiersin.orgrsc.orgresearchgate.netuc.pt This technology offers superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to batch processing. rsc.org Future work should focus on adapting the nucleophilic aromatic substitution (SNAr) reaction between a halogenated 2-pyrazinecarbonitrile and piperidine (B6355638) to a flow-based system. Such a system could enable rapid production and telescoping of reactions, where the crude product from one step is directly used in the next without isolation, significantly reducing waste and processing time. uc.pt For instance, a packed-bed reactor containing an immobilized base could catalyze the SNAr reaction, followed by in-line purification to yield the target compound with high purity.

Green Solvents and Catalysis: The principles of green chemistry are increasingly guiding synthetic design. Research should explore replacing traditional organic solvents with greener alternatives like bio-derived solvents (e.g., 2-methyltetrahydrofuran) or even water for the synthesis of pyrazine (B50134) derivatives. nih.gov Furthermore, developing novel, reusable catalysts for the key synthetic steps could drastically reduce the environmental impact. This includes exploring enzyme-catalyzed reactions, which can offer high selectivity under mild conditions. nih.gov For example, enzymatic aminolysis of pyrazine esters presents a sustainable alternative to traditional chemical amide bond formation. nih.gov

| Synthesis Strategy | Key Advantages | Research Focus for 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- |

| Continuous Flow | Enhanced safety, scalability, process control, and potential for automation. rsc.orgresearchgate.net | Development of a flow-based SNAr process with in-line purification. |

| Green Chemistry | Reduced environmental impact, lower toxicity, and increased sustainability. nih.gov | Use of bio-derived solvents; development of reusable catalysts or enzymatic methods. |

Expanding the Scope of Reactivity and Mechanistic Understanding

A deeper understanding of the reactivity of 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- is crucial for developing new derivatives and applications.

Reactivity of the Pyrazine Core: The electron-deficient nature of the pyrazine ring makes it susceptible to various transformations. While its synthesis likely involves an SNAr reaction, the mechanism of such reactions on pyrazine systems is an area of active investigation. nih.govacs.org Recent studies suggest that many SNAr reactions, long assumed to be stepwise, may in fact proceed through concerted or borderline mechanisms. nih.govnih.gov Future research should employ kinetic isotope effect (KIE) studies and computational analysis to elucidate the precise mechanism for the formation of 3-aminopyrazines. This knowledge can be used to optimize reaction conditions and predict the reactivity of other substituted pyrazines. acs.org

Derivatization of Functional Groups: The cyano and piperidinyl groups offer fertile ground for further chemical modification. The nitrile can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings. acs.org The piperidine ring can be functionalized to introduce additional chemical diversity. This would create a library of related compounds for screening in various applications.

Exploring Novel Applications in Advanced Functional Materials

Pyrazine-based π-conjugated materials are gaining significant attention for their favorable charge transfer properties and potential use in optoelectronics. rsc.orgresearchgate.net The unique electronic structure of 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-, combining an electron-withdrawing cyanopyrazine core with an electron-donating piperidinyl group, makes it an intriguing candidate for new functional materials.

Organic Electronics: Pyrazine derivatives are being explored as n-type organic semiconductors for applications in organic field-effect transistors (OFETs) and organic solar cells. rsc.orgacs.org The electron-deficient pyrazine core is effective at tuning the electron affinity of these materials. acs.org Future research could involve synthesizing polymers or small molecules incorporating the 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- moiety. The push-pull nature of this molecule could lead to materials with interesting photophysical properties, such as intramolecular charge transfer (ICT), which is desirable for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells. mdpi.comepa.gov

Sensors and Coordination Polymers: The nitrogen atoms in the pyrazine ring and the piperidine group can act as ligands to coordinate with metal ions. This opens the possibility of designing novel coordination polymers or metal-organic frameworks (MOFs). These materials could have applications in gas storage, catalysis, or as chemical sensors, where the binding of an analyte to the metal center could be detected through a change in the material's optical or electronic properties.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. researchgate.net These tools can analyze vast datasets of chemical reactions and properties to predict outcomes, optimize synthetic routes, and design new molecules with desired characteristics.

Predictive Modeling: For a molecule like 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-, ML models could be trained on data from related pyrazine compounds to predict its physicochemical properties, biological activity, and performance in materials applications. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with biological activity, guiding the design of new derivatives with enhanced potency for specific targets. researchgate.net

Reaction Optimization and Synthesis Planning: AI algorithms can predict the outcomes of chemical reactions with high accuracy, potentially outperforming human chemists. lifechemicals.com This capability can be used to identify the optimal conditions for synthesizing the target compound and its derivatives, saving significant time and resources in the lab. Furthermore, retrosynthesis software powered by AI can propose novel and efficient synthetic pathways to complex molecules.

Cross-Disciplinary Research at the Interface of Organic and Materials Chemistry

The most significant breakthroughs involving 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- are likely to emerge from collaborations that bridge traditional scientific disciplines. The development of advanced materials requires a synthesis of knowledge from chemistry, physics, and engineering. mdpi.com

Future progress will depend on fostering collaborations between organic chemists, who can synthesize and modify the molecule, and materials scientists, who can fabricate and test devices like solar cells, transistors, and sensors. rsc.org For example, a synthetic chemist could create a series of derivatives with systematically varied substituents, while a materials scientist characterizes their thin-film morphology and charge mobility to establish structure-property relationships. acs.org This iterative cycle of design, synthesis, and testing is essential for the rational development of new high-performance materials.

Q & A

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data in this compound class?

- Methodological Answer : Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., ClogP, TPSA) with biological endpoints. Machine learning models (e.g., random forest) can prioritize substituents for synthesis based on predicted activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.